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(S)-(-)-3,3'-Dibromo-1,1'-bi-2-

naphthol

Cat. No.: B123298 Get Quote

In the landscape of asymmetric catalysis, where the precise control of stereochemistry is

paramount for applications ranging from pharmaceuticals to materials science, a select group

of molecular frameworks has earned the designation of "privileged ligands." These structures,

capable of inducing high levels of enantioselectivity across a broad spectrum of chemical

transformations, are the cornerstone of modern synthetic chemistry.[1][2] Among the most

distinguished members of this class is 1,1'-bi-2-naphthol (BINOL), an atropisomeric biaryl

compound.[3][4]

The efficacy of BINOL and its derivatives stems from their unique C₂-symmetric, axially chiral

structure.[5][6] This chirality does not arise from a stereogenic carbon atom but from the

hindered rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthol

rings.[7][8] This restricted rotation creates a stable, well-defined three-dimensional chiral

environment when the ligand coordinates to a metal center.

This guide focuses on a particularly versatile derivative: (S)-3,3'-Dibromo-BINOL. The strategic

placement of bromine atoms at the 3 and 3' positions does more than simply add molecular

weight; it profoundly influences the ligand's steric and electronic properties.[7] These bromine

atoms serve as crucial synthetic handles, allowing for extensive derivatization through cross-

coupling reactions, thereby enabling the fine-tuning of the catalyst's environment for specific

applications.[7][9] As such, (S)-3,3'-Dibromo-BINOL is not only a potent ligand in its own right

but also a critical precursor to a vast library of customized chiral ligands and catalysts.[10]
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Part 1: Molecular Structure and Stereochemistry
Core Structure and Nomenclature
(S)-3,3'-Dibromo-BINOL, systematically named (S)-3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol,

is characterized by two naphthalene rings joined at their C1 and C1' positions.[11] The key

functional groups are the hydroxyl (-OH) groups at the C2 and C2' positions and the bromine (-

Br) atoms at the C3 and C3' positions.

Caption: 2D structure of (S)-3,3'-Dibromo-BINOL.

Atropisomerism and Stereochemistry
The defining stereochemical feature of BINOL derivatives is atropisomerism, a type of axial

chirality that arises from restricted rotation around a single bond. In (S)-3,3'-Dibromo-BINOL,

the steric hindrance between the bulky hydroxyl groups at the C2/C2' positions and the

hydrogen atoms at the C8/C8' positions of the opposing naphthyl rings prevents free rotation

around the C1-C1' bond. This creates two stable, non-superimposable, mirror-image

enantiomers: (R) and (S).[4][7][8]

The (S) configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules for axially

chiral systems. When viewing the molecule down the C1-C1' axis, the substituents on the

nearer ring are assigned priority over those on the farther ring. The sequence of highest priority

substituents on the front and back rings traces a counter-clockwise path for the (S)-enantiomer.

The molecule possesses C₂ symmetry, meaning it can be rotated by 180° around an axis

passing through the center of the C1-C1' bond to yield an indistinguishable orientation. This

symmetry is crucial as it reduces the number of possible diastereomeric transition states in a

catalytic cycle, often leading to higher enantioselectivity.[5][12]
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Stereochemical Principle

Implication in Catalysis

(S)-3,3'-Dibromo-BINOL
(Original Orientation)

Rotation by 180°
around C₂ axis

(S)-3,3'-Dibromo-BINOL
(Indistinguishable Orientation)

C₂ Symmetry simplifies the catalytic environment by reducing the number of possible diastereomeric transition states.

Click to download full resolution via product page

Caption: The C₂ symmetry axis of (S)-3,3'-Dibromo-BINOL.

Physicochemical and Spectroscopic Data
The enantiomerically pure compound is a solid at room temperature. Its physical and

spectroscopic properties are essential for identification and quality control.

Property Value Source

Molecular Formula C₂₀H₁₂Br₂O₂ [11]

Molar Mass 444.12 g/mol [11]

Appearance Solid [11]

Melting Point 256-260 °C [11]

CAS Number 119707-74-3 [11]

Specific Rotation ([α])
Varies with solvent and

conditions
[4]

Note: Specific rotation is a key parameter for confirming enantiomeric purity. For the parent (S)-

BINOL, it is -35.5° (c=1 in THF). Values for the dibromo derivative should be determined

experimentally under specified conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b123298?utm_src=pdf-body-img
https://www.sigmaaldrich.com/US/en/product/aldrich/595837
https://www.sigmaaldrich.com/US/en/product/aldrich/595837
https://www.sigmaaldrich.com/US/en/product/aldrich/595837
https://www.sigmaaldrich.com/US/en/product/aldrich/595837
https://www.sigmaaldrich.com/US/en/product/aldrich/595837
https://en.wikipedia.org/wiki/1,1%E2%80%B2-Bi-2-naphthol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Synthesis and Chemical Reactivity
Synthesis of (S)-3,3'-Dibromo-BINOL
The most direct and common method for synthesizing (S)-3,3'-Dibromo-BINOL is the

electrophilic bromination of enantiomerically pure (S)-BINOL. The high regioselectivity of this

reaction is directed by the powerful electron-donating effect of the hydroxyl groups, which

activate the ortho and para positions. The 3 and 3' positions are sterically accessible and

electronically enriched, making them the primary sites for bromination.[13]

The synthesis starts with optically pure (S)-BINOL, which is commercially available or can be

obtained through the resolution of racemic BINOL.[4][14]

Caption: Synthetic workflow for (S)-3,3'-Dibromo-BINOL.

Experimental Protocol: Electrophilic Bromination of (S)-BINOL

This protocol is a representative example and should be adapted and optimized based on

laboratory conditions and scale.

Preparation: Dissolve enantiomerically pure (S)-BINOL (1.0 eq) in a suitable chlorinated

solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic

stirrer. Cool the solution to a low temperature (typically -78 °C to 0 °C) using a dry

ice/acetone or ice bath to control the reaction's exothermicity and selectivity.

Bromination: Slowly add a solution of elemental bromine (Br₂) (at least 2.0 eq) in the same

solvent to the cooled BINOL solution dropwise over 30-60 minutes. The reaction progress

can be monitored by TLC.

Quenching: Once the starting material is consumed, quench the reaction by adding a

saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess

bromine.

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and

wash it sequentially with water and brine. Dry the organic layer over an anhydrous drying

agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

toluene or ethyl acetate/hexanes) to yield pure (S)-3,3'-Dibromo-BINOL.

Causality: The low temperature is critical to minimize the formation of over-brominated or other

regioisomeric byproducts. The ortho-directing hydroxyl groups dominate the regioselectivity,

ensuring substitution occurs preferentially at the 3,3'-positions.[13]

Chemical Reactivity and Derivatization
The true synthetic power of (S)-3,3'-Dibromo-BINOL lies in its versatile reactivity, which is

centered on two key sites: the hydroxyl groups and the carbon-bromine bonds.

1. Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be

deprotonated to form binaphthoxides. These anions readily coordinate with a wide range of

metal centers (e.g., Zn, Zr, Ti, Al), forming the active chiral catalyst.[15] This coordination is the

fundamental step that precedes the catalytic event, creating the chiral pocket where the

asymmetric transformation occurs.

2. Substitution of the Bromine Atoms: The C-Br bonds at the 3 and 3' positions are ideal

handles for modification via metal-catalyzed cross-coupling reactions.[7] This allows for the

introduction of a vast array of substituents, enabling the systematic tuning of the ligand's steric

and electronic profile.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple

(S)-3,3'-Dibromo-BINOL with various aryl- or vinylboronic acids (or their esters).[7][9] This is

a premier method for synthesizing 3,3'-diaryl-BINOL derivatives, which are often superior

ligands for many catalytic reactions.

Negishi Coupling: This reaction involves coupling with organozinc reagents, providing

another powerful route to C-C bond formation.[7]

The ability to introduce bulky or electron-donating/withdrawing groups at the 3,3'-positions

allows researchers to create a ligand that is perfectly tailored to a specific substrate and

reaction, a concept known as "ligand tuning."[16]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
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This is a generalized procedure for derivatization.

Protection (Optional but Recommended): To prevent interference from the acidic hydroxyl

protons, the -OH groups of (S)-3,3'-Dibromo-BINOL are often protected, for example, as

methyl ethers (using MeI, K₂CO₃) or MOM ethers.

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),

combine the protected (S)-3,3'-Dibromo-BINOL derivative (1.0 eq), the desired arylboronic

acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃,

Cs₂CO₃).

Solvent and Heating: Add a suitable degassed solvent system (e.g., toluene/water or

dioxane/water). Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for

several hours until completion (monitored by TLC or GC-MS).

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl

acetate), and wash with water and brine. Dry the organic layer and concentrate under

reduced pressure.

Deprotection and Purification: Purify the crude product via column chromatography. If the

hydroxyl groups were protected, a subsequent deprotection step is required to yield the final

3,3'-disubstituted BINOL ligand.

Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

The base is required to activate the boronic acid for transmetalation to the palladium center, a

key step in the catalytic cycle.

Part 3: Applications in Asymmetric Catalysis
(S)-3,3'-Dibromo-BINOL and its derivatives are workhorses in asymmetric catalysis, acting as

chiral ligands or organocatalysts to control the stereochemical outcome of reactions.

As a Direct Catalytic Ligand
When complexed with a metal, the steric bulk of the bromine atoms creates a more defined and

constrained chiral pocket around the metal center compared to the parent BINOL. This

enhanced steric hindrance can lead to higher enantioselectivities.
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Case Study: Enantioselective Hetero-Diels-Alder Reaction A catalyst prepared in situ from

diethylzinc (Et₂Zn) and 3,3'-Dibromo-BINOL has proven highly effective for the hetero-Diels-

Alder reaction between Danishefsky's diene and various aldehydes.[15] This reaction produces

2-substituted 2,3-dihydro-4H-pyran-4-ones, valuable chiral building blocks, in excellent yields

(up to quantitative) and with high enantiomeric excess (up to 98% ee).[15] The study

highlighted that the electronic and steric modifications imparted by the bromine atoms were

critical for achieving this high level of performance.[15]

As a Precursor to Advanced Ligands
The most significant role of (S)-3,3'-Dibromo-BINOL is as a versatile platform for synthesizing

more complex, "second-generation" BINOL ligands. By replacing the bromine atoms via cross-

coupling, ligands with tailored properties can be designed.[7][9] These custom ligands have

been instrumental in advancing challenging transformations.

Synthesis of Axially Chiral Biaryls: Ligands derived from 3,3'-disubstituted BINOLs are used

in palladium-catalyzed Suzuki-Miyaura reactions to synthesize other atropisomeric biaryls,

which are themselves important structural motifs in pharmaceuticals and materials.[17][18]

[19] The catalyst's chiral environment controls the orientation of the coupling partners,

leading to one atropisomer over the other.

Asymmetric Hydrogenation and C-H Activation: Highly modified BINOL-derived phosphine

ligands (BINAP derivatives) and phosphoric acids (CPA derivatives) are used in a multitude

of other reactions, including asymmetric hydrogenations and C-H functionalization. The

ability to tune the 3,3'-positions is key to optimizing these catalysts.[8][20]

As a Chiral Solvating Agent (CSA)
Beyond catalysis, (S)-3,3'-Dibromo-BINOL can be used in nuclear magnetic resonance (NMR)

spectroscopy as a chiral solvating agent. When added to a solution containing a racemic

mixture of another chiral compound (the analyte), it forms diastereomeric complexes through

hydrogen bonding and other non-covalent interactions.[7] Because these diastereomeric

complexes have different NMR signatures, the signals for the two enantiomers of the analyte

can be resolved and integrated, allowing for a straightforward determination of enantiomeric

excess (ee).[7]
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Conclusion
(S)-3,3'-Dibromo-BINOL stands as a testament to the power of strategic molecular design in

asymmetric catalysis. Its C₂-symmetric, atropisomeric framework provides the fundamental

chirality, while the bromine atoms at the 3,3'-positions offer a gateway for profound steric and

electronic modulation. This dual character makes it both a potent catalyst component in its own

right and, more importantly, an indispensable building block for the synthesis of highly tailored

ligands. From facilitating complex cycloadditions to enabling the construction of other axially

chiral molecules, (S)-3,3'-Dibromo-BINOL provides researchers and drug development

professionals with a robust and adaptable tool for mastering stereochemical control. Its

continued application in the synthesis of novel ligands ensures its enduring relevance in the

ongoing pursuit of more efficient and selective chemical transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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